![molecular formula C7H9BO3 B1307599 3-Hydroxy-4-methylphenylboronic acid CAS No. 216019-35-1](/img/structure/B1307599.png)
3-Hydroxy-4-methylphenylboronic acid
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Overview
Description
3-Hydroxy-4-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The presence of the hydroxyl groups allows these compounds to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in various chemical and biological applications. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related boronic acid compounds, which can be extrapolated to understand the properties and potential applications of this compound.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves reactions with aryl halides or aldehydes. For example, o-formylphenylboronic acid reacts with morpholine to form a benzoxaborole derivative, indicating that boronic acids can participate in condensation reactions to form heterocyclic compounds . Similarly, arylboronic acids can be used in Cu-catalyzed hydroarylation reactions to synthesize biologically active compounds such as 4-arylcoumarins . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is influenced by their substituents and the conformational flexibility of the boronate group. Vibrational spectroscopic studies of 3-hydroxyphenylboronic acid, a compound structurally similar to this compound, have revealed that it can exist in multiple conformers, with the most stable being the cis–trans form . This suggests that this compound may also exhibit conformational isomerism, which could affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo various chemical reactions, including dehydrative condensations and tautomeric rearrangements. For instance, arylboronic acids can catalyze the dehydrative amidation of carboxylic acids and amines, a reaction that is useful for peptide synthesis . Additionally, functionalized 2-formylphenylboronic acids can rearrange to form oxaboroles, demonstrating the tautomeric flexibility of boronic acids . These reactions highlight the potential of this compound to participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure and the nature of their substituents. The presence of hydroxyl groups confers boronic acids with the ability to form reversible esters with diols, which is a key feature in their application in sensing and material sciences. The vibrational spectroscopic studies of related compounds provide insights into the electronic properties, such as HOMO–LUMO energy gaps, which are important for understanding the reactivity of these molecules . The specific properties of this compound would need to be determined experimentally, but they are likely to be similar to those of other phenylboronic acids.
Scientific Research Applications
Bioorthogonal Chemistry
3-Hydroxy-4-methylphenylboronic acid and its derivatives are being explored for bioorthogonal coupling reactions that are compatible with physiological conditions. In one study, 2-formylphenylboronic acid reacted with 4-hydrazinylbenzoic acid in neutral aqueous solution, forming a stable boron-nitrogen heterocycle useful for protein conjugation. This reaction proceeds quickly without side products, demonstrating potential for applications in bioconjugation and drug delivery systems where physiological compatibility is crucial (Ozlem Dilek et al., 2015).
Synthesis of Biologically Active Compounds
Arylboronic acids, including this compound analogs, serve as key intermediates in the synthesis of biologically active compounds. For instance, Cu-catalyzed hydroarylation with arylboronic acids has been employed to produce 4-arylcoumarins, a class of compounds known for various biological activities. This method facilitates the synthesis of natural and artificial compounds with potential therapeutic applications (Yoshihiko Yamamoto & N. Kirai, 2008).
Catalytic Activity and Nanocomposites
Research into this compound derivatives has also extended to their catalytic applications. A study reported the use of an Ag/zeolite nanocomposite, prepared using phenylboronic acid derivatives, for the ligand-free hydroxylation of phenylboronic acid to phenol and the reduction of various dyes at room temperature. Such nanocomposites demonstrate potential in environmental remediation and as catalysts in organic synthesis, highlighting the versatility of boronic acid derivatives in catalysis (Arezo Hatamifard et al., 2016).
Material Science and Polymer Chemistry
In the realm of material science, derivatives of this compound have found applications in the development of novel materials. For example, the integration of phenylboronic acid derivatives into polymers has been explored for improving the properties of bionanocomposites, such as enhancing their thermal stability and mechanical reinforcement. These modifications pave the way for the creation of advanced materials with specific applications in biodegradable products, drug delivery systems, and beyond (Grazia Totaro et al., 2017).
Safety and Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs involving boronic acids, including “3-Hydroxy-4-methylphenylboronic acid”.
Mechanism of Action
Biochemical Pathways
, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. It involves the coupling of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium(0) complex .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-4-methylphenylboronic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules that can interact with the boronic acid, and the temperature. For instance, the reactivity of boronic acids in Suzuki-Miyaura reactions can be influenced by the choice of base and the solvent used .
properties
IUPAC Name |
(3-hydroxy-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFGFBGCIAWVMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400517 |
Source
|
Record name | 3-Hydroxy-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
216019-35-1 |
Source
|
Record name | 3-Hydroxy-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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